2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Description
2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O2S and its molecular weight is 369.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Complexes
Novel Co(II) and Cu(II) Coordination Complexes
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting potential applications in the development of antioxidant agents. The study provides insights into the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).
Cytotoxic Activity
Cytotoxic Activity of Novel Sulfonamide Derivatives
Sulfonamide derivatives, including those with structures similar to the target compound, have been synthesized and screened for their anticancer activity. These compounds displayed potent activity against breast and colon cancer cell lines, highlighting their potential as therapeutic agents (Ghorab et al., 2015).
Anti-Inflammatory Activity
Synthesis of Novel Acetamides with Anti-inflammatory Activity
A study reported the synthesis of derivatives similar to the target compound, demonstrating significant anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Agents
Antimicrobial Evaluation of Sulfonamide Derivatives
New heterocyclic compounds incorporating sulfamoyl moiety were synthesized and showed promising antibacterial and antifungal activities. Such studies indicate the relevance of these compounds in creating effective antimicrobial agents (Darwish et al., 2014).
Molecular Docking and Drug Likeness
Molecular Docking and Drug Likeness of Novel Anti COVID-19 Molecule
A particular compound was synthesized and characterized, with its antiviral potency against SARS-CoV-2 protein investigated through molecular docking. This research underscores the potential of such compounds in antiviral drug development (Mary et al., 2020).
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-13-4-2-6-15(10-13)22-17(24)12-26-18-19(25)23(9-8-21-18)16-7-3-5-14(20)11-16/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKRPGQBXWHPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.